

Application Notes and Protocols for ortho-Topolin Riboside-d4 in Metabolomics

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Compound of Interest

Compound Name: *ortho-Topolin riboside-d4*

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Introduction to ortho-Topolin Riboside and its Deuterated Analog

ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. Beyond its role in plants, oTR has garnered significant interest in biomedical research for its potential therapeutic properties, including anticancer activities.^{[1][2]} In metabolomics, particularly for the quantitative analysis of plant hormones or monitoring the metabolic fate of oTR in biological systems, a stable isotope-labeled internal standard is essential for accurate and precise quantification. **ortho-Topolin riboside-d4** (oTR-d4) serves as an ideal internal standard for mass spectrometry-based methods due to its chemical similarity to the unlabeled analyte, allowing for correction of variability during sample preparation and analysis.

Applications in Metabolomics

The primary application of **ortho-Topolin riboside-d4** in metabolomics is as an internal standard for the accurate quantification of ortho-Topolin riboside and other related cytokinins in various biological matrices, such as plant tissues, cell cultures, and animal plasma.^[3] The use of a deuterated standard is critical for minimizing errors arising from matrix effects, extraction efficiency, and instrument response variability in LC-MS/MS analysis.

Key Applications Include:

- **Phytohormone Profiling:** Accurate quantification of endogenous levels of oTR and other cytokinins in plant tissues to study their role in developmental processes and stress responses.
- **Pharmacokinetic Studies:** Characterizing the absorption, distribution, metabolism, and excretion (ADME) of oTR in animal models, which is crucial for its development as a therapeutic agent.
- **Metabolic Stability Assays:** Determining the rate of metabolic degradation of oTR in in vitro systems, such as liver microsomes.[\[4\]](#)
- **Drug Metabolism Studies:** Identifying and quantifying metabolites of oTR in biological samples.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of ortho-Topolin riboside using a deuterated internal standard like oTR-d4. The values are based on typical LC-MS/MS performance for cytokinin analysis and should be validated for specific instrumentation and matrices.

Table 1: LC-MS/MS Parameters for ortho-Topolin Riboside (oTR) and **ortho-Topolin Riboside-d4** (oTR-d4)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
ortho-Topolin Riboside (oTR)	374.1	242.1	25
ortho-Topolin Riboside-d4 (oTR-d4)	378.1	246.1	25

Note: The precursor and product ions for oTR-d4 are predicted based on a +4 Da shift from the unlabeled compound. These values should be confirmed experimentally.

Table 2: Representative Chromatographic and Analytical Performance

Parameter	Value
Retention Time (min)	4.8
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linearity (r^2)	>0.99
Recovery (%)	85-105
Intra-day Precision (%RSD)	<10%
Inter-day Precision (%RSD)	<15%

Note: These values are illustrative and will vary depending on the specific analytical method, instrument, and matrix.

Experimental Protocols

Protocol 1: Quantification of ortho-Topolin Riboside in Plant Tissue using LC-MS/MS

This protocol describes the extraction and quantification of oTR from plant tissue using oTR-d4 as an internal standard.

1. Materials and Reagents:

- Plant tissue (e.g., Arabidopsis thaliana seedlings)
- ortho-Topolin Riboside (analytical standard)
- ortho-Topolin Riboside-d4** (internal standard)
- Extraction Solvent: Methanol:Water:Formic Acid (15:4:1, v/v/v)
- Solid Phase Extraction (SPE) Columns: Oasis MCX

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)

2. Sample Preparation:

- Weigh approximately 100 mg of frozen plant tissue into a 2 mL microcentrifuge tube.
- Add 1 mL of pre-chilled extraction solvent and a known amount of oTR-d4 internal standard (e.g., 10 ng).
- Homogenize the tissue using a bead beater or mortar and pestle.
- Incubate at -20°C for 1 hour.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
- Re-extract the pellet with 0.5 mL of extraction solvent, centrifuge, and combine the supernatants.

3. Solid Phase Extraction (SPE) Purification:

- Condition the Oasis MCX SPE column with 1 mL of methanol followed by 1 mL of water.
- Load the combined supernatant onto the SPE column.
- Wash the column with 1 mL of 1% formic acid in water.
- Elute the cytokinins with 1 mL of 0.35 M NH₄OH in 60% methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.

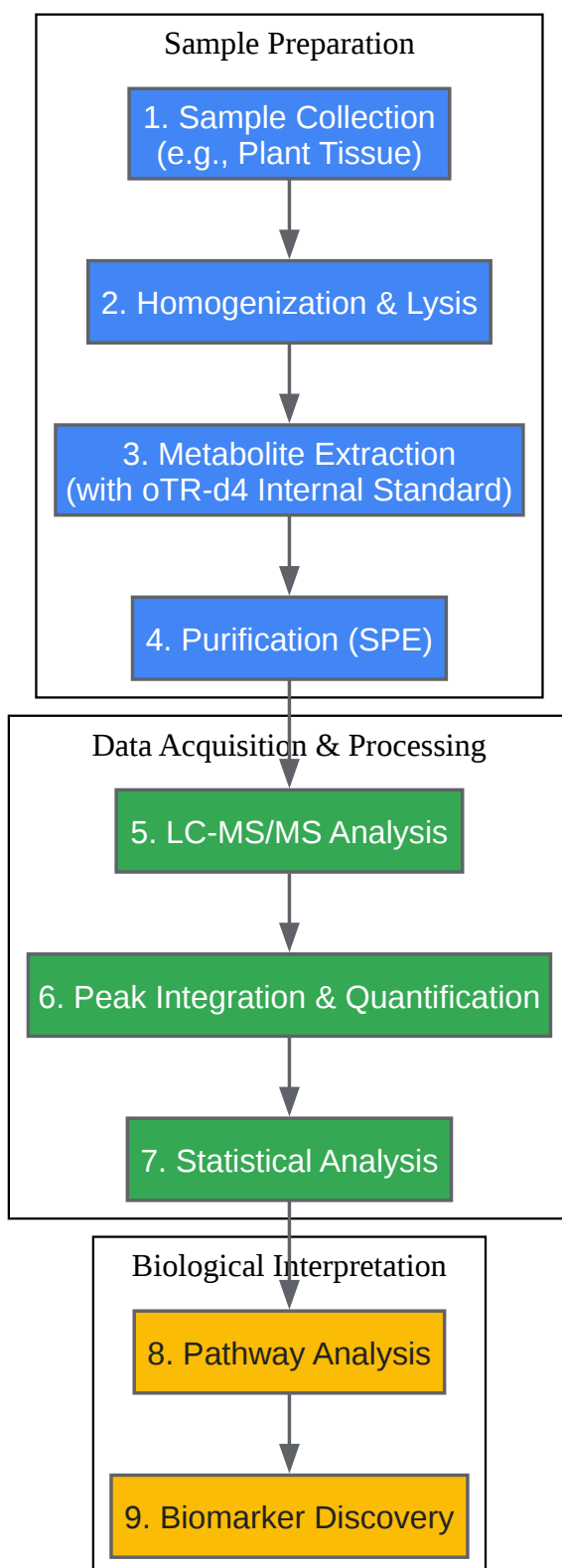
4. LC-MS/MS Analysis:

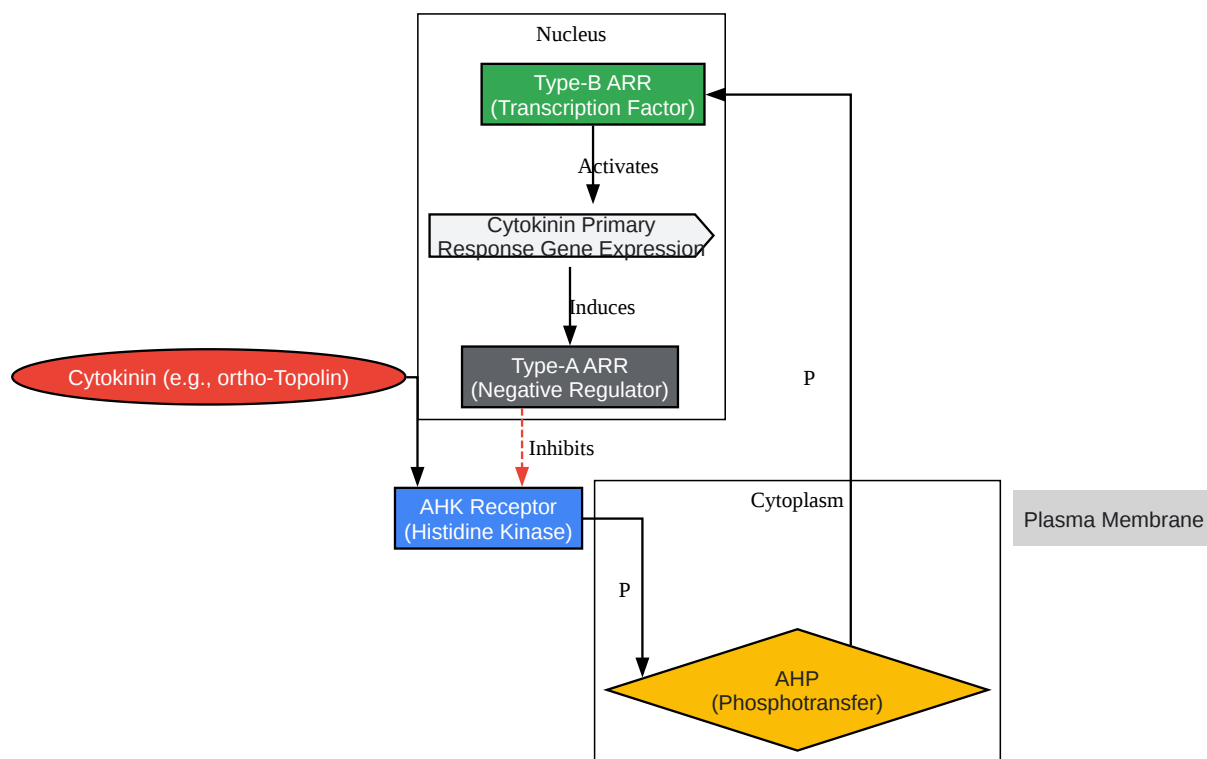
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

5. Quantification:

- Create a calibration curve using analytical standards of oTR with a constant concentration of oTR-d4.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of oTR in the samples from the calibration curve.

Visualizations





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